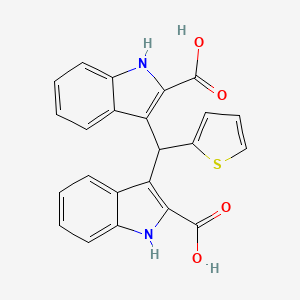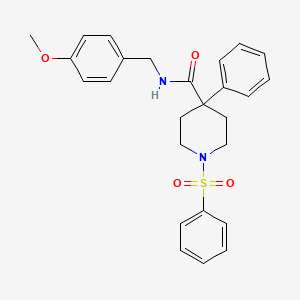![molecular formula C21H14Cl2FN3O B4162615 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4162615.png)
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol
説明
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as CQ, is a synthetic compound that belongs to the class of 4-aminoquinoline derivatives. It was first synthesized in 1934 by Bayer laboratories as an antimalarial drug. CQ has been used for decades as a treatment for malaria, but its use has been limited due to the emergence of drug-resistant strains of the malaria parasite. However, recent studies have shown that CQ has potential applications beyond its antimalarial properties.
作用機序
The mechanism of action of 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol is not fully understood, but it is believed to act by inhibiting the heme polymerization process in the malaria parasite, leading to the accumulation of toxic heme and the death of the parasite. In cancer cells, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol inhibits autophagy, leading to the accumulation of damaged organelles and proteins, which induces apoptosis. In viruses, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol inhibits the replication of the virus by altering the pH of the endosome, preventing the release of the viral genome into the cytoplasm.
Biochemical and Physiological Effects:
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been shown to have several biochemical and physiological effects. It inhibits the activity of lysosomal enzymes, leading to the accumulation of lysosomal contents and the inhibition of autophagy. 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. In addition, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been shown to inhibit the replication of several viruses, including HIV-1, Zika virus, and SARS-CoV-2.
実験室実験の利点と制限
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has several advantages for lab experiments, including its low cost, availability, and ease of use. However, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. In addition, 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been shown to have toxic effects at high doses, which can limit its use in certain experiments.
将来の方向性
Future research on 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol could focus on its potential applications in the treatment of cancer, viral infections, and autoimmune diseases. In addition, research could focus on developing new derivatives of 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol with improved solubility and reduced toxicity. Finally, research could focus on developing new methods for administering 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol in vivo, such as nanoparticle-based delivery systems.
科学的研究の応用
5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been extensively studied for its antimalarial properties, but recent research has shown that it has potential applications in other areas as well. 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have anticancer properties, as it inhibits the growth of cancer cells and induces apoptosis. It has also been studied for its anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. 5-chloro-7-[(2-chloro-6-fluorophenyl)(2-pyridinylamino)methyl]-8-quinolinol has been shown to have antiviral properties, as it inhibits the replication of several viruses, including HIV-1, Zika virus, and SARS-CoV-2.
特性
IUPAC Name |
5-chloro-7-[(2-chloro-6-fluorophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2FN3O/c22-14-6-3-7-16(24)18(14)19(27-17-8-1-2-9-25-17)13-11-15(23)12-5-4-10-26-20(12)21(13)28/h1-11,19,28H,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRHRZANSCEYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC(=C3C=CC=NC3=C2O)Cl)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(2-bromophenoxy)butyl]-1H-benzimidazole hydrochloride](/img/structure/B4162547.png)
![1-{4-[4-(benzyloxy)phenoxy]butyl}-1H-benzimidazole](/img/structure/B4162551.png)
![6'-amino-1-benzyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4162557.png)
![4-chloro-N-(1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4162564.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B4162580.png)
![N-[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]-2-phenylacetamide](/img/structure/B4162584.png)
![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4162612.png)
![3-[3-(1H-benzimidazol-1-yl)propoxy]benzaldehyde oxalate](/img/structure/B4162613.png)
![N-{1-[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4162616.png)
![1-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4162630.png)
![N'-[3-(4-bromo-2-chloro-6-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162638.png)
![4-benzoylbenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4162645.png)